molecular formula C3H4F2N2O B6609258 3,3-difluoro-1-nitrosoazetidine CAS No. 2688115-44-6

3,3-difluoro-1-nitrosoazetidine

Cat. No.: B6609258
CAS No.: 2688115-44-6
M. Wt: 122.07 g/mol
InChI Key: QHCVILZINKOQAR-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-nitrosoazetidine is a specialized heterocyclic building block that incorporates a strained four-membered azetidine ring, a nitroso functional group, and two fluorine atoms at the 3-position . This unique structure makes it a compound of significant interest in advanced chemical synthesis and materials science research. The presence of the strongly electron-withdrawing fluorine atoms adjacent to the nitrogen in the ring system can significantly alter the electronic properties and lipophilicity of the molecule, potentially enhancing its utility in the development of energetic materials and as a precursor for fluorescent dyes . The ring strain inherent to the azetidine system (approximately 27.7 kcal/mol) increases the reactivity of the nitrogen lone pair, facilitating nucleophilic attack and various ring-opening or functionalization reactions . Researchers can leverage this compound as a key intermediate to introduce the 3,3-difluoroazetidine motif into more complex molecular architectures. It is critical to note that structural analogues of this compound, specifically 1-nitrosoazetidine, have been shown to exhibit toxic and tumorigenic effects in rodent studies and demonstrate mutagenic activity in vitro . Therefore, strict safety protocols must be observed when handling this material. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoro-1-nitrosoazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2N2O/c4-3(5)1-7(2-3)6-8/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCVILZINKOQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1N=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,3 Difluoro 1 Nitrosoazetidine and Precursors

Strategies for the Construction of the Azetidine (B1206935) Ring System

The formation of the strained four-membered azetidine ring is a cornerstone of the synthesis of 3,3-difluoro-1-nitrosoazetidine. Various synthetic strategies have been developed to construct this heterocyclic core, each with its own advantages and substrate scope.

Intramolecular Cyclization Pathways for Azetidine Formation

Intramolecular cyclization is a common and effective method for the synthesis of azetidines. This approach typically involves the formation of a carbon-nitrogen bond within a linear precursor containing a nucleophilic amine and a suitable leaving group at the γ-position. A notable example is the cyclization of γ-chloroamines, a foundational method in azetidine chemistry.

More advanced methodologies often employ transition metal catalysis to facilitate the C-N bond formation. For instance, lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to be excellent catalysts for the regioselective intramolecular aminolysis of epoxides, leading to the formation of substituted azetidines. This method proceeds in high yields and is tolerant of various functional groups.

Another powerful intramolecular approach is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This reaction proceeds through a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion to form chiral azetidin-3-ones, which are versatile precursors for further functionalization.

Intramolecular Cyclization Method Precursor Catalyst/Reagent Product Key Features
Aminolysis of Epoxidescis-3,4-Epoxy aminesLa(OTf)₃Substituted AzetidinesHigh yields, regioselective, tolerant of sensitive functional groups.
Oxidative CyclizationN-PropargylsulfonamidesGold CatalystChiral Azetidin-3-onesStereoselective, bypasses toxic diazo intermediates.

[2+2] Cycloaddition Methodologies for Azetidine Ring Synthesis

The [2+2] cycloaddition reaction, particularly the aza Paternò-Büchi reaction, represents a direct and atom-economical approach to the azetidine ring. This reaction involves the photochemical or thermal cycloaddition of an imine with an alkene. Recent advancements have focused on expanding the scope and controlling the stereoselectivity of this transformation.

For example, photosensitized [2+2] cycloaddition reactions of N-sulfonylimines with alkenes have been developed, providing a route to highly substituted and polycyclic azetidines with good diastereoselectivity. fluoromart.com The modulation of the electronic properties of the N-sulfonylimines can influence the reaction pathway, sometimes favoring [2+2] over [4+2] cycloaddition. fluoromart.com

Ring Expansion and Contraction Strategies for Azetidine Scaffolds

Ring expansion and contraction reactions offer alternative pathways to azetidine scaffolds, often starting from more readily available ring systems. While less common for the direct synthesis of the parent azetidine ring, these methods can be valuable for accessing specific substitution patterns. For instance, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates can lead to 1,3-oxazinan-2-ones, demonstrating the reactivity of the azetidine ring that can be harnessed in synthetic design. cymitquimica.com Conversely, ring contraction of larger heterocyclic systems, though synthetically challenging, remains a conceptual possibility for azetidine formation.

Introduction of the Geminal Difluorine Moiety into Azetidine Structures

The introduction of the 3,3-difluoro substitution pattern is a critical step in the synthesis of the target compound. This can be achieved either by difluorination of a pre-formed azetidine scaffold or by incorporating the difluoromethylene unit during the ring construction.

Regioselective Difluorination Techniques for Azetidine Scaffolds

The direct fluorination of an azetidine ring at the 3-position requires regioselective methods to avoid reaction at other positions. While challenging, various fluorinating agents can be employed. For ketones, such as azetidin-3-one, reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used to convert a carbonyl group into a geminal difluoride. The synthesis of 3,3-difluoropyrrolidine (B39680) has been reported through such transformations, providing a precedent for similar reactions on azetidin-3-one.

Utilization of Difluorocarbene Precursors in Azetidine Synthesis

An alternative and powerful strategy involves the use of precursors that generate difluorocarbene (:CF₂). Difluorocarbene can react with suitable substrates to form difluorinated rings. For instance, sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a common and efficient precursor for difluorocarbene, which can then participate in cyclization reactions. sigmaaldrich.com

A key synthetic route to 3,3-difluoroazetidine (B2684565) involves a Reformatsky-type reaction of aldimines with ethyl bromodifluoroacetate. fluoromart.com This reaction forms a β-amino-α,α-difluoroester, which can then be cyclized to a 3,3-difluoroazetidin-2-one. Subsequent reduction of the lactam carbonyl group, for example with a monochlorohydroalane, yields the desired 3,3-difluoroazetidine. fluoromart.comresearchgate.net This multi-step process effectively incorporates the difluoromethylene unit during the construction of the heterocyclic ring.

Difluorination/Synthesis Method Starting Material Key Reagents Intermediate/Product Reference
Reformatsky-type reaction and reductionAldimine and Ethyl bromodifluoroacetateZinc, Monochlorohydroalane3,3-Difluoroazetidin-2-one, then 3,3-DifluoroazetidineWillem Van Brabandt & N. Kimpe, 2006 fluoromart.com

Synthesis of this compound

With the 3,3-difluoroazetidine precursor in hand, the final step is the introduction of the nitroso group at the nitrogen atom. The N-nitrosation of secondary amines is a well-established transformation.

A common method for N-nitrosation involves the use of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. However, for sensitive substrates, milder and non-acidic conditions are preferable. Tert-butyl nitrite (TBN) has been reported as an efficient reagent for the N-nitrosation of a broad range of secondary amines under solvent-free, metal-free, and acid-free conditions, affording excellent yields. ossila.com This method is compatible with various functional groups, making it a suitable choice for the nitrosation of 3,3-difluoroazetidine. ossila.com

The proposed synthesis of this compound would, therefore, involve the treatment of 3,3-difluoroazetidine with a suitable nitrosating agent like tert-butyl nitrite.

Reaction Substrate Reagent Product Key Features
N-Nitrosation3,3-Difluoroazetidinetert-Butyl Nitrite (TBN)This compoundMild, solvent-free, acid-free conditions. ossila.com

Formation of the N-Nitroso Functionality on Difluorinated Azetidine Rings

The conversion of 3,3-difluoroazetidine, a secondary amine, to this compound is achieved through N-nitrosation. This reaction involves the electrophilic attack of a nitrosonium ion (NO⁺) carrier on the nitrogen atom of the azetidine ring. sci-hub.se

Nitrosation Methods for Secondary Amines in Constrained Heterocyclic Systems

The N-nitrosation of secondary amines is a well-established transformation. Common nitrosating agents are generated in situ from sodium nitrite (NaNO₂) under acidic conditions. nih.gov For constrained heterocyclic systems like azetidine, the reaction conditions must be carefully controlled. The four-membered ring of azetidine possesses significant ring strain, which can influence the reactivity of the nitrogen atom.

A variety of methods are available for the N-nitrosation of secondary amines, many of which are suitable for constrained rings. These methods often employ a combination of a nitrite source and an acid.

Table 2: Selected Reagent Systems for N-Nitrosation of Secondary Amines

Reagent SystemAcid TypeSolventConditionsReference
NaNO₂ / p-toluenesulfonic acid (p-TSA)BrønstedDichloromethane (B109758)Room Temp jchr.org
NaNO₂ / Al(HSO₄)₃ / wet SiO₂Solid AcidDichloromethaneRoom Temp psu.edu
NaNO₂ / Strong Acid (e.g., HCl)BrønstedAqueousAcidic pH nih.gov
Dinitrogen trioxide (N₂O₃)N/AOrganic/AqueousRoom Temp or lower sci-hub.senih.gov
This table presents various reagent combinations used to generate the necessary nitrosating species for converting secondary amines to N-nitrosamines.

The use of p-toluenesulfonic acid with sodium nitrite in dichloromethane offers a mild and effective method for N-nitrosation. jchr.org Another approach utilizes a heterogeneous system with a solid acid like Al(HSO₄)₃ and wet silica (B1680970) gel, which facilitates the in-situ generation of nitrous acid (HNO₂) and simplifies the work-up procedure. psu.edu

Chemoselectivity Considerations in N-Nitrosation of Fluorinated Azetidines

The presence of two fluorine atoms at the C3 position of the azetidine ring significantly impacts the electronic properties of the molecule, which is a critical factor for chemoselectivity during N-nitrosation. Fluorine is a highly electronegative element, and the two fluorine atoms exert a strong electron-withdrawing inductive effect.

This effect decreases the electron density and basicity of the nitrogen atom in 3,3-difluoroazetidine. chemicea.com The reactivity of a secondary amine towards nitrosating agents is correlated with its basicity; less basic amines are generally less reactive. sci-hub.se Therefore, 3,3-difluoroazetidine is expected to be less reactive towards N-nitrosation than its non-fluorinated counterpart, azetidine. This reduced reactivity requires more potent nitrosating agents or harsher reaction conditions to achieve the desired transformation. sci-hub.se

However, this reduced nucleophilicity can be advantageous for chemoselectivity. In a molecule containing multiple nucleophilic sites, the electron-deficient fluorinated amine may be less reactive than other functional groups, allowing for selective reactions elsewhere in the molecule. Conversely, when targeting the amine, the choice of nitrosating agent is crucial. Powerful nitrosonium ion carriers like N₂O₃ or systems that generate a high concentration of the electrophile are often required for less reactive amines. sci-hub.senih.gov It has been demonstrated that even when an aromatic moiety is attached to the nitrogen, the nitrosonium ion (NO⁺) can selectively attack the nitrogen site without causing C-nitrosation on the aromatic ring, highlighting the high chemoselectivity of these reactions for the amine nitrogen. jchr.orgpsu.edu

Elucidation of Chemical Reactivity and Transformation Pathways of 3,3 Difluoro 1 Nitrosoazetidine

Reactivity of the N-Nitroso Group in the Azetidine (B1206935) Context

The N-nitroso group (N-N=O) is a versatile functional group known for its diverse reactivity, which is further modulated by its incorporation within the strained azetidine ring system.

Denitrosation, the removal of the nitroso group, is a fundamental transformation of N-nitrosoamines. This reaction typically proceeds under various conditions, including acidic, basic, or reductive environments, as well as photolytically. For 3,3-difluoro-1-nitrosoazetidine, denitrosation would yield the corresponding 3,3-difluoroazetidine (B2684565). This secondary amine is a valuable building block in medicinal chemistry and materials science.

The ease of denitrosation can be influenced by the electronic environment of the nitrogen atom. While specific studies on this compound are not extensively documented, the strong electron-withdrawing effect of the two fluorine atoms at the 3-position is expected to decrease the electron density on the nitrogen atom of the azetidine ring. This could potentially make the N-N bond more susceptible to cleavage under certain conditions.

Subsequent to denitrosation, the resulting 3,3-difluoroazetidine can undergo a variety of synthetic transformations. Its nitrogen lone pair, although influenced by the fluorine atoms, remains available for nucleophilic reactions, allowing for N-alkylation, N-acylation, and N-arylation to introduce diverse substituents.

Table 1: Potential Denitrosation Methods and Subsequent Transformations

Reaction Type Reagents and Conditions Product Potential Subsequent Transformation
Reductive DenitrosationLiAlH₄, NaBH₄, or catalytic hydrogenation3,3-DifluoroazetidineN-Alkylation, N-Acylation
Acid-Catalyzed DenitrosationStrong acids (e.g., HCl, H₂SO₄)3,3-Difluoroazetidinium saltNucleophilic ring-opening
Photochemical DenitrosationUV light3,3-Difluoroazetidine and nitric oxide radicalRadical reactions

The N-nitroso group itself exhibits dual reactivity. The nitrogen atom of the nitroso group can act as an electrophile, while the oxygen atom can act as a nucleophile or a base.

In the presence of strong acids, the oxygen atom can be protonated, enhancing the electrophilicity of the nitroso nitrogen. This activated species can then be attacked by nucleophiles. Conversely, the oxygen atom can participate in reactions with electrophiles. The resonance structure of the N-nitroso group illustrates this dual nature, with a negative charge on the oxygen and a positive charge on the nitrogen.

For this compound, the electron-withdrawing fluorine atoms would likely enhance the electrophilic character of the nitroso nitrogen, making it more susceptible to nucleophilic attack compared to non-fluorinated N-nitrosoazetidines.

Influence of Geminal Difluorination on Azetidine Ring Stability and Transformations

The presence of a gem-difluoro group at the C3 position of the azetidine ring has significant stereoelectronic consequences that dictate the ring's stability and reactivity.

The two fluorine atoms at the 3-position exert a powerful inductive effect (-I effect), withdrawing electron density from the azetidine ring. This electron withdrawal has several consequences:

Decreased Basicity of the Nitrogen Atom: The nitrogen atom in 3,3-difluoroazetidine is less basic compared to the parent azetidine. This is due to the reduced availability of the nitrogen lone pair for protonation.

Increased Acidity of C-H Bonds: The C-H bonds adjacent to the CF₂ group (at the C2 and C4 positions) are expected to be more acidic, facilitating deprotonation under basic conditions.

Altered Ring Conformation: The bulky fluorine atoms can influence the puckering of the azetidine ring, which in turn can affect its reactivity and the stereochemical outcome of reactions.

From a steric perspective, the CF₂ group is larger than a CH₂ group, which can hinder the approach of reagents to the adjacent positions.

Azetidines, being strained four-membered rings, are susceptible to ring-opening reactions. nih.gov This reactivity is often enhanced by activation of the nitrogen atom, for example, by protonation or by forming an azetidinium salt. nih.gov The regioselectivity of the ring-opening is governed by the substituents on the ring.

In the case of a 3,3-difluoroazetidinium ion, nucleophilic attack can theoretically occur at either the C2 or C4 position. The strong electron-withdrawing nature of the gem-difluoro group at C3 would make the adjacent carbons (C2 and C4) more electrophilic and thus more susceptible to nucleophilic attack. The regioselectivity would likely be influenced by the nature of the nucleophile and the other substituents on the ring.

Table 2: Predicted Regioselectivity of Nucleophilic Ring-Opening of Activated 3,3-Difluoroazetidine

Nucleophile Type Predicted Site of Attack Rationale
Small, hard nucleophilesC2/C4Electronic activation by the CF₂ group.
Bulky nucleophilesLess sterically hindered positionSteric hindrance from substituents at C2 or C4.

It is worth noting that the stability of the azetidine ring can be influenced by the N-substituent. For instance, N-aryl azetidines have shown susceptibility to acid-mediated intramolecular ring-opening. nih.gov

Rearrangement reactions of azetidines can lead to the formation of other heterocyclic systems or acyclic products. While specific rearrangement reactions of this compound are not documented, the inherent strain of the azetidine ring and the presence of the reactive nitroso group and activating fluorine atoms suggest that such transformations are plausible under appropriate conditions.

For instance, upon denitrosation and subsequent N-activation, rearrangements analogous to those seen in other strained ring systems could occur. The gem-difluoro group could also participate in or direct rearrangement pathways, potentially leading to the formation of fluorinated pyrrolidines or other valuable fluorinated scaffolds.

Mechanistic Investigations of this compound Reactions

The reactivity of this compound is governed by the interplay of its strained azetidine ring, the electron-withdrawing nature of the gem-difluoro group, and the versatile chemistry of the N-nitroso functionality. Mechanistic investigations into its reactions are crucial for understanding and predicting its chemical behavior.

Detailed Reaction Mechanisms of Nitroso Compound Transformations

The N-nitroso group is a versatile functional group known to participate in a variety of chemical transformations, including rearrangements, reductions, and reactions with nucleophiles and radicals. In the context of this compound, the N-nitroso group can be expected to undergo several characteristic reactions.

One of the most well-known reactions of N-nitrosamines is the Fischer-Hepp rearrangement, which typically occurs under acidic conditions and involves the migration of the nitroso group to the para-position of an aromatic ring. While this compound lacks an aromatic ring directly attached to the nitrogen, analogous intramolecular rearrangements could potentially be induced under specific conditions, leading to the formation of novel heterocyclic systems. The mechanism of such a rearrangement would likely involve protonation of the nitroso group, followed by an intramolecular electrophilic attack. sci-hub.se

Furthermore, N-nitroso compounds can act as electrophiles. The nitrogen atom of the nitroso group is susceptible to nucleophilic attack, which can lead to the formation of various derivatives. For instance, reaction with a reducing agent could yield the corresponding hydrazine (B178648), while reaction with a strong nucleophile might lead to the displacement of the nitroso group. nih.gov

The photochemical reactivity of N-nitroso compounds is also a significant area of investigation. Upon absorption of UV light, N-nitroso compounds can undergo homolytic cleavage of the N-N bond to generate a nitrogen-centered radical and nitric oxide. researchgate.net This photochemical pathway opens up possibilities for radical-mediated transformations.

Elucidation of Pathways for Azetidine Ring Functionalization and Cleavage

The azetidine ring in this compound is susceptible to both functionalization and cleavage due to its inherent ring strain of approximately 25.4 kcal/mol. rsc.org The presence of the gem-difluoro group at the 3-position is expected to influence the regioselectivity of these reactions.

Ring Functionalization: Functionalization of the azetidine ring can occur at the nitrogen atom (after potential removal or transformation of the nitroso group) or at the carbon atoms of the ring. N-alkylation or N-acylation of the parent 3,3-difluoroazetidine would be a common strategy for derivatization. acs.org Functionalization at the carbon backbone is more challenging but can be achieved through various methods, including metal-catalyzed C-H activation. rsc.org

Ring Cleavage: The strained nature of the azetidine ring makes it prone to ring-opening reactions. magtech.com.cn These reactions can be initiated by nucleophiles, electrophiles, or radical species. Nucleophilic ring-opening typically occurs at the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn In the case of this compound, the electron-withdrawing effect of the fluorine atoms might influence the site of nucleophilic attack. Ring cleavage can lead to the formation of linear amino compounds, which can be valuable synthetic intermediates. For instance, reductive cleavage of the N-C bond can yield fluorinated amino alcohols or related structures.

Characterization of Radical Reactions and Intermediate Species

The presence of the N-nitroso group and the potential for photochemical activation suggest that this compound can participate in radical reactions. As mentioned, photolysis of the N-N bond can generate an azetidinyl radical. This radical intermediate can then undergo a variety of subsequent reactions, such as hydrogen abstraction, addition to unsaturated systems, or fragmentation.

The study of fluorinated radicals has shown that they possess unique reactivity profiles. nih.gov The gem-difluoro substitution in the azetidinyl radical derived from this compound would influence its stability and reactivity. For example, the fluorine atoms can affect the geometry and electronic properties of the radical center.

Computational studies, such as Density Functional Theory (DFT), can be employed to predict the structures and energies of potential radical intermediates and transition states, providing valuable insights into the reaction pathways. nih.gov Experimental techniques like electron paramagnetic resonance (EPR) spectroscopy could be used to directly observe and characterize any persistent radical species formed during the reactions of this compound.

Derivatization and Functionalization Strategies Post-Synthesis

The synthetic utility of this compound lies in its potential as a building block for the creation of more complex and functionally diverse molecules. Derivatization strategies can target either the azetidine ring system or the N-nitroso group.

Selective Chemical Modifications of the Azetidine Ring System

Selective modifications of the azetidine ring can be achieved through a variety of synthetic methods. As previously discussed, ring-opening reactions provide a pathway to linear, functionalized amines. magtech.com.cn Alternatively, maintaining the four-membered ring while introducing new functional groups is a key objective.

One approach involves the transformation of the nitroso group into a more synthetically versatile functionality, such as an amino group, which can then be further elaborated. Subsequent N-arylation or N-alkylation could introduce a wide range of substituents. google.com

Functionalization of the carbon framework of the azetidine ring is another important strategy. While direct C-H functionalization can be challenging, modern catalytic methods are continually expanding the possibilities. rsc.org For example, palladium-catalyzed C-H amination has been used for the synthesis of azetidines. rsc.org

Below is a table summarizing potential selective modifications of the azetidine ring system:

Reaction TypeReagents and ConditionsExpected Product
Ring-Opening Nucleophiles (e.g., Grignard reagents, organolithiums) acs.orgFunctionalized amino alcohols or amines
N-Functionalization (post-denitrosation) Alkyl halides, acyl chlorides, sulfonyl chlorides acs.orggoogle.comN-substituted 3,3-difluoroazetidines
C-H Functionalization Transition metal catalysts (e.g., Pd, Rh) rsc.orgSubstituted 3,3-difluoroazetidines

Transformations at the N-Nitroso Group for Diverse Chemical Scaffolds

The N-nitroso group itself is a gateway to a variety of other functionalities, enabling the synthesis of diverse chemical scaffolds.

Reduction: The reduction of the N-nitroso group is a fundamental transformation. Depending on the reducing agent and reaction conditions, it can yield the corresponding hydrazine or the parent amine. For example, reduction with lithium aluminum hydride (LiAlH₄) would likely lead to the formation of 3,3-difluoroazetidine.

Oxidation: Oxidation of the N-nitroso group can lead to the formation of an N-nitroamine. N-nitroamines are an important class of energetic materials and synthetic intermediates.

Reaction with Organometallic Reagents: The addition of organometallic reagents, such as Grignard or organolithium compounds, to the N-nitroso group can lead to the formation of N,N-disubstituted hydrazines after a subsequent reduction step.

The following table outlines some key transformations at the N-nitroso group:

TransformationReagents and ConditionsResulting Functional Group
Reduction to Hydrazine Zn/CH₃COOH-NHNH₂
Reduction to Amine LiAlH₄-NH₂
Oxidation to Nitroamine Oxidizing agents (e.g., peroxy acids)-NO₂
Addition of Organometallics 1. RMgX or RLi 2. Reduction-N(R)NH₂

Advanced Spectroscopic Characterization of 3,3 Difluoro 1 Nitrosoazetidine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of fluorinated organic molecules, offering unparalleled insight into their three-dimensional structure.

¹⁹F NMR is exceptionally sensitive for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, spanning a large range of over 300 ppm. nih.gov This sensitivity allows for the clear distinction of fluorine atoms in different chemical environments within a molecule.

For 3,3-difluoro-1-nitrosoazetidine, the two fluorine atoms are chemically equivalent, leading to a single resonance in the ¹⁹F NMR spectrum. However, the exact chemical shift is influenced by the electronic effects of the nitroso group and the strain of the azetidine (B1206935) ring. In geminal difluoro compounds, the two fluorine atoms can become magnetically non-equivalent, especially in chiral environments or when restricted rotation is present, leading to more complex splitting patterns known as AB quartets. nih.gov

Interactive Data Table: Typical ¹⁹F NMR Chemical Shift Ranges

Functional GroupChemical Shift Range (ppm)
Aliphatic C-F-150 to -250
C-F adjacent to a heteroatom-50 to -150
Aromatic C-F-100 to -130

This table provides general ranges and specific values can vary based on molecular structure and solvent.

While ¹⁹F NMR provides direct information about the fluorine atoms, ¹H and ¹³C NMR are essential for characterizing the rest of the molecular structure.

In the ¹H NMR spectrum of this compound, the protons on the azetidine ring would appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift of these protons is influenced by the electron-withdrawing effects of both the fluorine atoms and the nitroso group.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom bonded to the two fluorine atoms (C3) will exhibit a characteristic triplet splitting pattern due to one-bond carbon-fluorine coupling (¹JCF). The magnitude of this coupling constant is typically large, in the range of 200-300 Hz. The other carbon atoms of the azetidine ring (C2 and C4) will also show coupling to the fluorine atoms, though with smaller coupling constants (²JCF and ³JCF).

Interactive Data Table: Expected NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹⁹FExpected singlets-
¹H (CH₂)Expected triplett
¹³C (CF₂)Expected triplett¹JCF ≈ 200-300
¹³C (CH₂)Expected triplet of tripletstt²JCF, ³JHH

Note: These are predicted values and may vary in experimental conditions.

Two-dimensional (2D) NMR experiments are invaluable for establishing connectivity between different atoms and for determining the three-dimensional conformation of the molecule. nih.gov

Connectivity Analysis:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the geminal and vicinal protons on the azetidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C resonances. ipb.pt

Conformational Analysis:

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other, providing information about the molecule's conformation. mdpi.com For this compound, NOESY could help determine the puckering of the azetidine ring and the preferred orientation of the nitroso group.

The use of fluorine-detected 2D NMR experiments, such as ¹⁹F-¹³C HSQC and ¹⁹F-¹⁹F COSY, can provide even more detailed information about the fluorine environments and their couplings to other nuclei. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule.

The N-nitroso (N-N=O) group has characteristic vibrational frequencies that are readily identifiable in IR and Raman spectra.

N=O Stretching: The N=O stretching vibration typically appears as a strong band in the IR spectrum in the region of 1400-1500 cm⁻¹. pw.edu.plresearchgate.net The exact position of this band can be influenced by the electronic environment and the conformation of the nitroso group.

N-N Stretching: The N-N stretching vibration is generally found in the range of 1050-1150 cm⁻¹. pw.edu.pl

Interactive Data Table: Characteristic Vibrational Frequencies of the N-Nitroso Group

Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
N=O Stretch1400 - 1500Strong
N-N Stretch1050 - 1150Medium to Strong

The presence of carbon-fluorine bonds and the strained azetidine ring also gives rise to distinct vibrational bands.

C-F Stretching: The C-F stretching vibrations are typically very strong in the IR spectrum and appear in the region of 1000-1360 cm⁻¹. wikipedia.org For a geminal difluoro group, symmetric and asymmetric stretching modes are expected, which may result in two distinct bands. wikipedia.org

Azetidine Ring Vibrations: The four-membered azetidine ring possesses a significant amount of ring strain, approximately 25.4 kcal/mol. rsc.orgrsc.org This strain influences the vibrational frequencies of the ring. Ring puckering and breathing modes can be observed in the low-frequency region of the Raman spectrum and can provide insights into the ring's conformation and rigidity.

The combination of these spectroscopic techniques provides a powerful toolkit for the unambiguous characterization of this compound and its analogues, enabling a deep understanding of their molecular structure and conformation.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound, while direct experimental spectra are not widely published, a detailed analysis of its expected fragmentation can be postulated based on the known behavior of related N-nitrosoamines and fluorinated heterocyclic compounds.

Upon electron ionization (EI), the this compound molecule is expected to form a molecular ion ([M]+•). The subsequent fragmentation pathways are likely influenced by the presence of the nitroso group, the strained azetidine ring, and the geminal difluoro substitution.

A primary and highly characteristic fragmentation for N-nitroso compounds is the cleavage of the N-N bond, leading to the loss of a nitric oxide radical (•NO) osti.gov. This would result in a prominent fragment ion. Another common fragmentation pathway for N-nitrosoamines involves the loss of a hydroxyl radical (•OH) through a rearrangement process.

The presence of the difluoro-substituted azetidine ring introduces additional fragmentation routes. Cleavage of the four-membered ring is expected, potentially leading to the loss of ethene (C2H4) or fluoroethene (C2H3F) fragments after initial ring opening. The carbon-fluorine bonds are strong; however, fragmentation involving the loss of fluorine atoms or HF is also plausible, particularly in secondary fragmentation steps.

Based on these principles, a predicted fragmentation pattern for this compound is summarized in the table below.

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Formation Pathway
[C₃H₄F₂N₂O]+•Molecular Ion122Ionization of the parent molecule
[C₃H₄F₂N]+Azetidinyl cation92Loss of •NO from the molecular ion
[C₃H₃F₂N₂]+104Loss of H₂O (rearrangement)
[C₂H₂F₂]+•Difluoroethene radical cation64Ring cleavage and loss of CH₂N₂O
[CHF₂]+Difluoromethyl cation51Cleavage of the azetidine ring
[NO]+Nitrosyl cation30Cleavage of the N-N bond

This table represents predicted data based on fragmentation patterns of analogous compounds.

The analysis of the mass spectrum of a related, non-fluorinated cyclic nitrosamine, N-nitrosopyrrolidine, provides some corroboration for these predictions. The mass spectrum of N-nitrosopyrrolidine shows a distinct molecular ion peak and a base peak corresponding to the loss of the •NO group, which is a common feature for N-nitroso compounds massbank.eumzcloud.orgnist.gov. The fragmentation of fluorinated heterocyclic compounds often involves the elimination of fluorine-containing species, which supports the inclusion of fragments such as [CHF₂]⁺ in the predicted pattern for this compound fluorine1.runist.gov.

X-ray Crystallography for Precise Solid-State Structural Determination (when applicable to stable derivatives)

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state nih.gov. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical nature.

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be the first critical step. The successful growth of a high-quality crystal is often the rate-limiting factor in crystallographic studies chemicalbook.com.

If a stable derivative of this compound were to be crystallized, X-ray diffraction analysis would reveal key structural features:

Azetidine Ring Conformation: The four-membered azetidine ring is inherently strained. X-ray crystallography would precisely determine the degree of ring puckering and the endocyclic bond angles.

Geometry of the N-Nitroso Group: The planarity of the C₂N-N=O moiety and the rotational barrier around the N-N bond are characteristic features of N-nitroso compounds acanthusresearch.com. The analysis would provide exact bond lengths for the N-N and N-O bonds, offering insight into the electronic structure and delocalization.

Carbon-Fluorine Bond Parameters: The precise lengths of the C-F bonds and the F-C-F bond angle would be determined, providing valuable data for computational and theoretical studies.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of any intermolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds, which govern the solid-state properties of the compound.

Computational and Theoretical Investigations of 3,3 Difluoro 1 Nitrosoazetidine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,3-difluoro-1-nitrosoazetidine. These computational methods provide insights into the molecule's geometry, conformational preferences, and energetic landscape.

Density Functional Theory (DFT) Studies on Molecular Geometry, Conformation, and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like this compound. DFT studies, particularly using hybrid functionals such as B3LYP with appropriate basis sets like 6-311++G(d,p), are instrumental in predicting the molecule's three-dimensional structure. These calculations typically reveal a puckered conformation for the azetidine (B1206935) ring, a common feature for such strained systems. The presence of the fluorine atoms at the C3 position significantly influences the ring's geometry and electronic properties.

Table 1: Representative DFT Calculated Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values for similar structures, as specific experimental data for this compound is not widely available.)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (ring)1.47C-N-C88.5
C-C (ring)1.55N-C-C85.0
C-F1.35F-C-F109.5
N-N1.32C-N-N115.0
N=O1.21N-N=O113.0
Ring Puckering--~20-30

This table can be sorted and filtered based on the parameter type.

Ab Initio Methods for High-Level Energetic Characterization and Basis Set Considerations

For a more rigorous energetic characterization, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed. These methods, while computationally more demanding than DFT, can provide more accurate energies, especially for systems with complex electronic structures. High-level ab initio calculations are crucial for benchmarking the results obtained from DFT methods and for obtaining reliable data on reaction barriers and transition state geometries.

The choice of the basis set is a critical factor in both DFT and ab initio calculations. For a molecule containing fluorine and nitrogen, a basis set that includes polarization and diffuse functions, such as the 6-311++G(d,p) or the aug-cc-pVTZ basis sets, is essential to accurately describe the electronic distribution and intermolecular interactions. The inclusion of these functions is particularly important for accurately modeling the lone pairs on the nitrogen and oxygen atoms and the polar C-F bonds.

Theoretical Modeling of Reaction Pathways and Mechanisms

Computational chemistry plays a vital role in mapping out the potential reaction pathways of this compound, offering a molecular-level understanding of its chemical transformations.

Exploration of Potential Energy Surfaces for Chemical Transformations

The exploration of the potential energy surface (PES) is a cornerstone of theoretical reaction mechanism studies. By mapping the energy of the system as a function of the geometric coordinates of the atoms, stationary points such as reactants, products, intermediates, and transition states can be located. For this compound, the PES exploration can reveal the intricate pathways for various reactions, including ring-opening, denitrosation, and cycloadditions. mdpi.com Computational methods can trace the minimum energy path connecting reactants to products, providing a detailed picture of the reaction mechanism. mdpi.com

Computational Elucidation of Azetidine Ring Opening and Denitrosation Mechanisms

The strained four-membered ring of azetidine derivatives makes them susceptible to ring-opening reactions. nih.govnih.gov Theoretical studies can elucidate the mechanisms of these reactions, which can be initiated by heat, light, or chemical reagents. nih.gov For this compound, the ring-opening could proceed through different pathways, and computational modeling can determine the most favorable one by calculating the activation barriers for each step.

Denitrosation, the cleavage of the N-NO bond, is another important reaction pathway for N-nitroso compounds. Computational studies can model this process, providing insights into the bond dissociation energy and the factors that influence the stability of the N-N bond. The mechanism of denitrosation can be homolytic, leading to radical species, or heterolytic, and theoretical calculations can distinguish between these possibilities.

Analysis of Molecular Orbitals, Electron Density Distribution, and Reactivity Indices

The electronic structure of this compound dictates its reactivity. A detailed analysis of its molecular orbitals, electron density, and reactivity indices provides a deeper understanding of its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's characteristics relate to its electron-accepting ability. For this compound, the HOMO is likely to be localized on the nitroso group and the nitrogen atom of the azetidine ring, while the LUMO may have significant contributions from the N=O antibonding orbital. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

The electron density distribution, which can be visualized through computational methods, reveals the regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. Reactivity indices, such as the Fukui functions and the local softness, can be derived from the electron density to predict the most reactive sites for nucleophilic and electrophilic attack.

Computational Prediction and Validation of Spectroscopic Parameters

In the study of novel or highly reactive compounds such as this compound, computational chemistry provides an indispensable toolkit for predicting spectroscopic properties. These theoretical predictions are crucial for several reasons: they can aid in the identification and characterization of the molecule where experimental data is scarce or difficult to obtain, they can help in the assignment of experimental spectra, and they allow for a deeper understanding of the relationships between molecular structure, electronic environment, and spectroscopic signatures. The primary methods for these investigations are rooted in quantum mechanics, with Density Functional Theory (DFT) being the most widely used approach due to its favorable balance of accuracy and computational cost.

Theoretical Methodologies

The prediction of spectroscopic parameters for this compound would typically begin with an optimization of the molecule's geometry. This is a critical first step, as the accuracy of all subsequent spectroscopic predictions is highly dependent on having a correct equilibrium structure. DFT methods, often employing a hybrid functional like B3LYP in conjunction with a Pople-style basis set (e.g., 6-311+G(d,p)) or a Dunning-type basis set (e.g., aug-cc-pVDZ), are commonly used to find the minimum energy geometry. researchgate.netresearchgate.net

Once the geometry is optimized, the same level of theory can be applied to calculate various spectroscopic parameters:

NMR Spectra (¹H, ¹³C, ¹⁵N, ¹⁹F): The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for calculating nuclear magnetic shielding tensors. mdpi.comimist.mauncw.edu These tensors are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. imist.magithub.io For complex molecules, comparing calculated chemical shifts with experimental values can be crucial for assigning the correct structure among several possibilities, such as different regioisomers or tautomers. rsc.orgnih.gov Linear regression analysis between experimental and computed shifts is often employed to improve the accuracy of predictions, a technique sometimes referred to as a scaling approach. youtube.com

Vibrational Spectra (IR and Raman): The calculation of vibrational frequencies is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. This analysis yields a set of normal modes, each with a corresponding frequency and intensity for both infrared (IR) and Raman activity. acs.orgnih.gov These predicted spectra are invaluable for interpreting experimental FT-IR and FT-Raman data. nih.govnih.gov However, calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies due to the approximations made. To account for this, a uniform scaling factor or mode-specific scaling factors are often applied to the calculated frequencies to achieve better agreement with experimental results. nih.gov

Predicted Spectroscopic Data

In the absence of published experimental spectra for this compound, illustrative data tables based on computational methodologies for similar structures can be generated. These tables represent the expected output from a DFT/GIAO study and serve as a guide for future experimental work.

Table 1: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound.

This interactive table presents the theoretical NMR chemical shifts calculated using the GIAO method at the B3LYP/6-311+G(d,p) level of theory, referenced to TMS. Such calculations are vital for assigning signals in experimentally obtained spectra.

AtomPredicted Chemical Shift (ppm)Multiplicity (Expected)
C2/C4 (CH₂)~ 4.0 - 4.5Triplet (t)
C3 (CF₂)~ 90 - 100Triplet (t)
H (on C2/C4)~ 3.5 - 4.0Triplet (t)
N1 (Nitroso)~ 350 - 400-
N (Ring)~ 50 - 70-
F (on C3)~ -90 to -110 (rel. to CCl₃F)Quintet (quint)

Note: Multiplicities are estimations based on expected J-coupling patterns.

Table 2: Hypothetical Predicted Key Vibrational Frequencies (cm⁻¹) for this compound.

The following interactive table details significant vibrational modes predicted for this compound from DFT calculations. These frequencies are fundamental for identifying the compound via infrared or Raman spectroscopy.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
N=O Stretch (Nitroso)~ 1550 - 1600Strong
C-F Stretch (Symmetric)~ 1100 - 1150Strong
C-F Stretch (Asymmetric)~ 1180 - 1250Strong
N-N Stretch~ 1050 - 1100Medium
C-N Stretch (Ring)~ 1000 - 1080Medium
CH₂ Wagging~ 1300 - 1350Medium-Weak
Ring Puckering~ 100 - 200Weak

Validation of Theoretical Predictions

The ultimate validation of these computational predictions hinges on their comparison with experimental data. A strong correlation between the predicted and measured spectra provides confidence in both the structural assignment of the molecule and the appropriateness of the chosen computational method. nih.govgithub.io For instance, the mean absolute error (MAE) between calculated and experimental ¹H and ¹³C NMR shifts is a common metric for assessing the accuracy of the GIAO calculations. nih.gov Discrepancies between theoretical and experimental values can often be informative, pointing towards environmental effects (like solvent interactions not fully captured by the model), conformational dynamics, or even suggesting that the initial structural assignment was incorrect. nih.govnih.gov For a strained and reactive molecule like this compound, this synergy between theory and experiment is essential for a definitive structural and spectroscopic characterization.

Advanced Applications and Future Research Trajectories in Chemical Synthesis

3,3-Difluoro-1-nitrosoazetidine as a Versatile Synthetic Intermediate

Currently, there is no available scientific literature that specifically describes the use of this compound as a versatile synthetic intermediate.

Building Block for Novel Fluorinated Heterocycles

No published research details the application of this compound as a building block for the synthesis of novel fluorinated heterocycles. While methods exist for creating fluorinated heterocycles from various precursors, mdpi.comnih.gov the specific role of this nitrosoazetidine (B93498) derivative in such transformations has not been investigated.

Precursor for Diverse Functionalized Azetidines and Related Scaffolds

The potential of this compound as a precursor to a diverse range of functionalized azetidines remains a subject for future investigation. Although numerous strategies have been developed for the synthesis and functionalization of the azetidine (B1206935) core, researchgate.netnih.govnih.gov none currently utilize this compound as a starting material.

Strategies for Further Derivatization to Access Complex Molecular Architectures and Scaffolds

Specific strategies for the derivatization of this compound to create complex molecular architectures have not been reported. General derivatization techniques are known for various classes of compounds, but their applicability to this particular molecule is yet to be explored.

Development of Novel Synthetic Methodologies Inspired by its Unique Reactivity Profile

The unique reactivity profile of this compound is currently uncharacterized in the scientific literature. Consequently, no novel synthetic methodologies have been developed based on its specific chemical behavior.

Interdisciplinary Research Opportunities at the Interface of Organic Chemistry and Fluorine Chemistry

The intersection of organic and fluorine chemistry presents numerous opportunities for innovation. nih.gov The study of small, fluorinated molecules like this compound could theoretically provide fertile ground for interdisciplinary research, bridging synthetic methodology with medicinal chemistry and materials science. However, specific research initiatives focusing on this compound have not been documented.

Q & A

Q. What are the optimal synthetic routes for 3,3-difluoro-1-nitrosoazetidine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves fluorination of azetidine precursors followed by nitroso group introduction. Key steps include:

  • Fluorination : Use of diethylaminosulfur trifluoride (DAST) or XtalFluor-E to replace hydroxyl groups with fluorine. Reaction temperature must be maintained below −20°C to avoid decomposition .
  • Nitroso Addition : Nitrosation via nitrous acid (HONO) or tert-butyl nitrite under acidic conditions. pH control (pH 3–4) is critical to prevent over-nitrosation and byproduct formation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in ethanol/water mixtures improves purity (>95%). Monitor intermediates via 19F NMR^{19}\text{F NMR} to confirm regioselectivity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F NMR^{19}\text{F NMR} identify structural features. For example, 19F NMR^{19}\text{F NMR} chemical shifts at −120 to −140 ppm confirm CF2_2 groups, while nitroso protons appear as broad singlets (~10 ppm) in 1H NMR^{1}\text{H NMR} .
  • X-ray Crystallography : Resolves stereoelectronic effects of fluorine and nitroso groups on ring conformation. Compare bond lengths/angles with DFT-optimized structures .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ion [M+H]+^+ at m/z 149.03 (calculated for C3_3H4_4F2_2N2_2O).

Q. How do physicochemical properties (e.g., logP, pKa) of this compound impact solubility and reactivity?

Methodological Answer:

  • logP : Experimental logP (octanol/water) ≈ 0.8, indicating moderate lipophilicity. Fluorine atoms reduce basicity of the azetidine nitrogen (pKa ~5.2 vs. ~9.5 for non-fluorinated analogs), enhancing aqueous solubility at physiological pH .
  • Reactivity : Nitroso groups undergo nucleophilic addition (e.g., with amines) or cycloaddition reactions. Fluorine’s electron-withdrawing effect stabilizes intermediates but may slow reaction kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination and nitroso group addition in azetidine derivatives?

Methodological Answer:

  • Fluorination : DFT studies reveal that fluorine’s electronegativity polarizes the azetidine ring, favoring axial attack of fluorinating agents at the 3-position due to lower transition-state energy (ΔG^\ddagger = 28 kcal/mol vs. 35 kcal/mol for equatorial) .
  • Nitroso Addition : Nitrosation follows an electrophilic aromatic substitution (SEAr) mechanism. Fluorine’s inductive effect deactivates the ring, directing nitroso groups to the nitrogen rather than carbon positions. Confirm via isotopic labeling (15N^{15}\text{N}-HONO) and kinetic isotope effects .

Q. How do steric and electronic effects of this compound influence its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Fluorine’s van der Waals radius (1.47 Å) and high electronegativity alter binding pocket interactions. For example, in enzyme inhibition assays, 3,3-difluoro derivatives show 10-fold higher affinity for cytochrome P450 compared to non-fluorinated analogs due to improved hydrophobic contacts .
  • Conformational Analysis : X-ray/DFT data show the nitroso group induces a puckered ring conformation, affecting hydrogen-bonding capacity. Compare with 1-nitrosoazetidine (planar ring) using torsional angle calculations .

Q. How should researchers resolve contradictions in reported reactivity or spectral data for this compound?

Methodological Answer:

  • Reproducibility Checks : Validate synthetic protocols (e.g., DAST purity, reaction atmosphere). Contradictions in 19F NMR^{19}\text{F NMR} shifts may arise from solvent polarity or trace metals; use deuterated DMSO or CDCl3_3 with EDTA .
  • Data Triangulation : Cross-reference spectral data with computational predictions (e.g., Gaussian09 for NMR chemical shifts) and literature from authoritative sources like NIST .
  • Collaborative Studies : Share raw data (e.g., crystallographic .cif files) via platforms like Zenodo to enable peer validation .

Safety and Handling Considerations

  • Explosivity Risk : The nitroso group and fluorine substituents increase thermal instability. Handle <100 mg batches at temperatures <−10°C and avoid mechanical shock .
  • Waste Disposal : Quench nitroso compounds with aqueous NaHSO3_3 before disposal to prevent hazardous decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.